molecular formula C22H29N6O8P B12754461 5'MeOPhePO3(Et)AZT CAS No. 133201-18-0

5'MeOPhePO3(Et)AZT

Cat. No.: B12754461
CAS No.: 133201-18-0
M. Wt: 536.5 g/mol
InChI Key: ZSDVRRJOFOIBHX-GYTSIINFSA-N
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Description

5’-Methoxyphenylphosphorylethylazidothymidine, commonly referred to as 5’MeOPhePO3(Et)AZT, is a derivative of azidothymidine (AZT). AZT is a nucleoside analog reverse-transcriptase inhibitor that has been widely used in the treatment of HIV/AIDS. The modification of AZT with a methoxyphenylphosphorylethyl group aims to enhance its pharmacokinetic properties and reduce toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methoxyphenylphosphorylethylazidothymidine typically involves the following steps:

    Starting Material: The synthesis begins with thymidine, a naturally occurring nucleoside.

    Azidation: Thymidine is converted to azidothymidine by replacing the 3’-hydroxyl group with an azido group (N3).

    Phosphorylation: The azidothymidine is then phosphorylated at the 5’-position using a phosphorylating agent such as phosphorus oxychloride (POCl3) or a phosphoramidite reagent.

    Methoxyphenyl Group Addition: The phosphorylated intermediate is reacted with a methoxyphenyl group to form the final compound.

Industrial Production Methods

Industrial production of 5’-Methoxyphenylphosphorylethylazidothymidine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of thymidine are converted to azidothymidine using automated reactors.

    Purification: The intermediate products are purified using techniques such as chromatography to ensure high purity.

    Final Product Formation: The final compound is synthesized and purified to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

5’-Methoxyphenylphosphorylethylazidothymidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The methoxyphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2, Pd/C) are used.

    Substitution: Substitution reactions often use nucleophiles like sodium azide (NaN3) or other organic azides.

Major Products Formed

The major products formed from these reactions include:

    Oxidation Products: Oxidized derivatives of the methoxyphenyl group.

    Reduction Products: Amino derivatives of azidothymidine.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5’-Methoxyphenylphosphorylethylazidothymidine has several scientific research applications:

    Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.

    Biology: Investigated for its potential to inhibit viral replication in cell cultures.

    Medicine: Explored as a potential antiviral agent with improved pharmacokinetics compared to AZT.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of 5’-Methoxyphenylphosphorylethylazidothymidine involves:

    Inhibition of Reverse Transcriptase: The compound is incorporated into the viral DNA by reverse transcriptase, leading to chain termination.

    Molecular Targets: Targets the reverse transcriptase enzyme of HIV, preventing the synthesis of viral DNA.

    Pathways Involved: Inhibits the replication cycle of HIV by blocking the conversion of viral RNA to DNA.

Comparison with Similar Compounds

Similar Compounds

    Azidothymidine (AZT): The parent compound, widely used in HIV treatment.

    3’-Azido-3’-deoxythymidine 5’-triphosphate: An active metabolite of AZT.

    Other Nucleoside Analogs: Compounds like lamivudine (3TC) and stavudine (d4T) which also inhibit reverse transcriptase.

Uniqueness

5’-Methoxyphenylphosphorylethylazidothymidine is unique due to its modified structure, which aims to:

    Enhance Pharmacokinetics: Improved absorption, distribution, metabolism, and excretion properties.

    Reduce Toxicity: Lower toxicity compared to unmodified AZT, making it potentially safer for long-term use.

This compound represents a promising advancement in the field of antiviral research, offering potential benefits over existing treatments.

Properties

CAS No.

133201-18-0

Molecular Formula

C22H29N6O8P

Molecular Weight

536.5 g/mol

IUPAC Name

methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-ethoxyphosphoryl]amino]-3-phenylpropanoate

InChI

InChI=1S/C22H29N6O8P/c1-4-34-37(32,26-17(21(30)33-3)10-15-8-6-5-7-9-15)35-13-18-16(25-27-23)11-19(36-18)28-12-14(2)20(29)24-22(28)31/h5-9,12,16-19H,4,10-11,13H2,1-3H3,(H,26,32)(H,24,29,31)/t16-,17-,18+,19+,37?/m0/s1

InChI Key

ZSDVRRJOFOIBHX-GYTSIINFSA-N

Isomeric SMILES

CCOP(=O)(N[C@@H](CC1=CC=CC=C1)C(=O)OC)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)N=[N+]=[N-]

Canonical SMILES

CCOP(=O)(NC(CC1=CC=CC=C1)C(=O)OC)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)N=[N+]=[N-]

Origin of Product

United States

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